5-Aminoisoxazole-4-carboxamide hydrogensulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAWQSSFWTZPAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719857 |

Source

|

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-24-4 |

Source

|

| Record name | 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminoisoxazole-4-carboxamide and its Hydrogensulfate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Aminoisoxazole-4-carboxamide and its hydrogensulfate salt. Due to the limited availability of specific experimental data for the hydrogensulfate salt form in publicly accessible literature, this guide synthesizes information on the core molecule and related isoxazole derivatives to offer a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

5-Aminoisoxazole-4-carboxamide hydrogensulfate is the salt form of the parent compound, 5-Aminoisoxazole-4-carboxamide. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The addition of amino and carboxamide functional groups at positions 5 and 4, respectively, provides sites for further chemical modification and interaction with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1273577-24-4 |

| Molecular Formula | C₄H₇N₃O₆S |

| Molecular Weight | 225.18 g/mol |

Table 2: Known and Predicted Physical Properties

| Property | 5-Aminoisoxazole-4-carboxamide | This compound |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Likely soluble in polar solvents |

| pKa | Data not available | Data not available |

| Purity (from supplier) | Not applicable | 97%[1] |

Chemical Structure

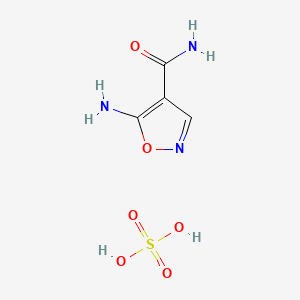

The chemical structure of 5-Aminoisoxazole-4-carboxamide consists of a five-membered isoxazole ring with a carboxamide group at position 4 and an amino group at position 5. In the hydrogensulfate salt, the hydrogensulfate anion (HSO₄⁻) is ionically bonded to the protonated form of the 5-aminoisoxazole-4-carboxamide molecule. Protonation is expected to occur at one of the basic nitrogen atoms, most likely the amino group or the isoxazole ring nitrogen.

Caption: 2D structure of 5-Aminoisoxazole-4-carboxamide and the hydrogensulfate anion.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of the core 5-Aminoisoxazole-4-carboxamide molecule can be inferred from procedures for related derivatives. The formation of the hydrogensulfate salt would typically involve reacting the free base with sulfuric acid in an appropriate solvent.

A general synthetic approach for the 5-aminoisoxazole core involves the cyclization of a suitable precursor. One common method is the reaction of a β-keto nitrile derivative with hydroxylamine.

Hypothetical Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for a Related Synthesis (Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate):

A reported synthesis for a similar compound, ethyl 5-aminoisoxazole-4-carboxylate, involves the reaction of aryl isothiocyanates with sodium ethylcyanoacetate to form an intermediate, which is then reacted with hydroxylamine in ethanol under reflux. This provides a potential route to the core isoxazole structure which could be adapted.

Spectroscopic Data

Specific NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. However, data for related isoxazole derivatives can provide an indication of the expected spectral characteristics.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features for 5-Aminoisoxazole-4-carboxamide Core Structure |

| ¹H NMR | - Signals corresponding to the C-H proton on the isoxazole ring. - Broad signals for the -NH₂ protons of the amino and carboxamide groups. |

| ¹³C NMR | - Resonances for the carbon atoms of the isoxazole ring. - A signal for the carbonyl carbon of the carboxamide group. |

| IR Spectroscopy | - N-H stretching vibrations for the amino and amide groups (typically in the 3100-3500 cm⁻¹ region). - C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹). - C=N and C=C stretching vibrations of the isoxazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the 5-Aminoisoxazole-4-carboxamide cation. - Fragmentation patterns characteristic of the isoxazole ring and the loss of the carboxamide and amino groups. |

Note: For the hydrogensulfate salt, the presence of the HSO₄⁻ anion would likely be observable in the IR spectrum (S=O and S-O stretching vibrations) and could influence the chemical shifts in the NMR spectra due to protonation of the base.

Potential Applications and Biological Relevance

While the specific biological activity of this compound is not well-documented, the isoxazole scaffold is present in numerous compounds with a wide range of therapeutic applications. Derivatives of 5-aminoisoxazole have been investigated for their potential as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory agents

The structural motifs of 5-aminoisoxazole-4-carboxamide make it a valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific experimental data for this salt are limited, this guide provides a foundational understanding of its chemical structure, potential synthetic routes, and expected chemical properties based on the core 5-Aminoisoxazole-4-carboxamide molecule and related isoxazole derivatives. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological activity.

References

Spectroscopic Profile of 5-Aminoisoxazole-4-carboxamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazole-4-carboxamide and its analogs are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of their structural and electronic properties is paramount for the rational design and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoisoxazole derivatives, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of 5-Aminoisoxazole Derivatives

The following tables summarize the characteristic spectroscopic data for various 5-aminoisoxazole analogs. This information serves as a valuable reference for the characterization of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 1H NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 5-amino-3-phenylisoxazole-4-carbonitrile | CDCl3 | 8.22 (s, 2H), 7.88 (d, J=7.6 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H) | NH2, Ar-H |

| 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine | CDCl3 | 7.64-7.40 (2d, J=8.6 Hz, 4H), 5.30 (s, 1H), 3.80 (dd, J=5.0, 4.8 Hz, 4H), 3.35 (dd, J=5.0, 4.8 Hz, 4H) | Ar-H, C4-H, -CH2-O-CH2-, -CH2-N-CH2- |

| N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide | CDCl3 | 8.49 (s, 1H), 7.64-7.14 (m, 5H), 5.50 (s, 1H), 3.33 (m, 4H), 1.67 (m, 6H) | NH, Ar-H, C4-H, -CH2-N-CH2-, -(CH2)3- |

Table 2: 13C NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 5-amino-3-phenylisoxazole-4-carbonitrile[1] | CDCl3 | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | C=O, C5, Ar-C, C3, Ar-C, CN, Ar-C, C4 |

| 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine[2] | CDCl3 | 171.4 (C3), 162.5 (C5), 135.6, 128.9, 128.3, 127.8 (Ar-C), 76.6 (C4), 65.9, 46.7 (-CH2-O-CH2-, -CH2-N-CH2-) | C3, C5, Ar-C, C4, -CH2-O-CH2-, -CH2-N-CH2- |

| 3,5-diphenylisoxazole | CDCl3 | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | C5, C3, Ar-C, C4 |

Infrared (IR) Spectroscopy Data

The IR spectrum of 5-aminoisoxazole derivatives is characterized by absorptions corresponding to the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies for 5-Aminoisoxazole Derivatives

| Functional Group | Wavenumber (cm-1) | Intensity |

| N-H stretch (amine) | 3500 - 3300 | Medium |

| C=O stretch (amide) | 1680 - 1630 | Strong |

| C=N stretch (isoxazole ring) | 1650 - 1550 | Medium |

| C=C stretch (isoxazole ring) | 1500 - 1400 | Medium |

| N-O stretch (isoxazole ring)[3] | 1153 | Medium |

| C-N stretch (isoxazole ring)[3] | 1276 | Medium |

| C-O stretch (isoxazole ring)[3] | 1068 | Medium |

Mass Spectrometry (MS) Data

Mass spectrometry of 5-aminoisoxazole derivatives typically proceeds via electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M+) is usually observed. The fragmentation of the isoxazole ring is a key diagnostic feature.

Expected Fragmentation Pattern:

The isoxazole ring is susceptible to cleavage upon ionization. Common fragmentation pathways include:

-

Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.

-

Loss of CO and HCN: Subsequent rearrangements and cleavages can lead to the loss of small, stable neutral molecules.

-

Fission of the ring: The five-membered ring can undergo various modes of fission, leading to a complex pattern of fragment ions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean NMR tube.[4] The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Optimize parameters such as the number of scans, relaxation delay, and pulse width.

-

Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solids (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solids (Nujol Mull): Grind a small amount of the solid sample and mix it with a drop of Nujol (mineral oil) to form a paste.[5] Spread the mull between two KBr or NaCl plates.[5]

-

Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.[5]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the KBr pellet/plates with Nujol).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[6]

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Optimize the ionization conditions (e.g., spray voltage, capillary temperature for ESI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of selected parent ions.

-

Mandatory Visualization

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a 5-aminoisoxazole derivative, using a combination of spectroscopic techniques.

Caption: A logical workflow for the elucidation of molecular structures. Caption: A logical workflow for the elucidation of molecular structures.

References

- 1. ajrcps.com [ajrcps.com]

- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. benchchem.com [benchchem.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Biological Activity Screening of Novel Isoxazole-4-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of novel isoxazole-4-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details the synthesis, experimental protocols for activity screening, and quantitative data to facilitate further research and development in this promising area.

Synthesis of Isoxazole-4-Carboxamides

The general synthetic route to novel isoxazole-4-carboxamide derivatives involves a coupling reaction between a 5-methyl-3-phenylisoxazole-4-carboxylic acid and various aniline derivatives.[1] The reaction is typically facilitated by the use of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][4]

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of novel isoxazole-4-carboxamides.

Biological Activity Screening

Novel isoxazole-4-carboxamides have been screened for a variety of biological activities. The primary areas of investigation include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The anticancer potential of isoxazole-4-carboxamides has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2a | MCF-7 | 39.80 | [5][6] |

| 2d | Hep3B | ~23 | [7][5][6] |

| HeLa | 15.48 | [7][5][6] | |

| 2e | Hep3B | ~23 | [7][5][6] |

| 124 | HeLa | 15.48 ± 0.89 | [8] |

| 125 | HeLa | 18.62 ± 0.79 | [8] |

| 127 | Hep3B | 5.96 ± 0.87 (µM) | [8] |

| 128 | Hep3B | 6.93 ± 1.88 (µM) | [8] |

| 129 | Hep3B | 8.02 ± 1.33 (µM) | [8] |

| HeLa | 0.91 ± 1.03 (µM) | [8] | |

| 130 | MCF-7 | 4.56 ± 2.32 (µM) | [8] |

| MYM4 | Caco-2 | 10.22 (µM) | |

| Hep3B | 4.84 (µM) | [9] | |

| HeLa | 1.57 (µM) | [9] |

Note: Some IC50 values were reported in µM and are indicated as such.

In Vitro Cytotoxicity Assay (MTT/MTS Method)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.[10][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The cells are treated with various concentrations of the isoxazole-4-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).[10]

-

MTT/MTS Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[11]

-

Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[11]

-

Absorbance Reading: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.[10]

Caption: Workflow for the in vitro cytotoxicity MTT/MTS assay.

Studies have shown that some isoxazole-4-carboxamide derivatives can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis in cancer cells.[7][5][6]

Caption: Postulated signaling pathway for anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole-4-carboxamides have been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| MYM1 | 4.1 | - | - | [9] |

| MYM4 | - | 0.24 - 1.30 | 4 | [9] |

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.[11]

-

Enzyme Incubation: The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the isoxazole-4-carboxamide derivative.[11]

-

Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.[11]

-

Reaction Termination: The reaction is stopped after a specific time.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.

Antimicrobial Activity

Several isoxazole-4-carboxamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.[10]

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[10]

-

Serial Dilution: The isoxazole-4-carboxamide compound is serially diluted in a liquid growth medium in a 96-well plate.[10]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Novel isoxazole-4-carboxamides represent a versatile scaffold with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of their synthesis and biological screening, offering detailed protocols and a summary of key activity data. The presented information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of this promising class of compounds. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 5-Aminoisoxazole Compounds in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoxazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. This technical guide delineates the core mechanisms through which these compounds exert their cytotoxic and cytostatic effects on cancer cells. The primary modes of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle, predominantly at the G2/M phase. Key molecular targets identified to date include Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the disruption of crucial oncogenic signaling pathways. This document provides a comprehensive overview of the signaling cascades involved, quantitative data on the efficacy of various 5-aminoisoxazole derivatives, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its 5-amino substituted derivatives have garnered considerable attention for their potent and diverse biological activities, particularly in oncology.[1] These compounds have demonstrated efficacy against a range of cancer cell lines, prompting further investigation into their molecular mechanisms of action. Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents and for identifying patient populations most likely to respond to such therapies. This guide synthesizes the current knowledge on how 5-aminoisoxazole compounds combat cancer at the molecular level.

Core Mechanisms of Action

The anticancer activity of 5-aminoisoxazole compounds is multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

5-Aminoisoxazole derivatives have been shown to trigger apoptosis in various cancer cell lines through the activation of caspase cascades.[2][3] Evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Treatment with 5-aminoisoxazole compounds has been associated with an altered balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[5]

-

Extrinsic Pathway: While less extensively characterized for this class of compounds, some studies suggest a role for the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.

-

Execution Phase: The activation of effector caspases, particularly caspase-3, is a central event in the execution phase of apoptosis induced by 5-aminoisoxazole derivatives. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7][8][9] PARP cleavage impairs its ability to repair DNA damage, further committing the cell to apoptosis. The tumor suppressor protein p53 has also been implicated in mediating the apoptotic response to some of these compounds.[4][10]

Cell Cycle Arrest

A significant body of evidence indicates that 5-aminoisoxazole derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[11]

This G2/M arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with these compounds can lead to the downregulation of the Cyclin B1/CDK1 complex, which is essential for entry into and progression through mitosis.[12][13] The activity of this complex is tightly regulated, and its inhibition prevents the cell from transitioning from the G2 to the M phase.

Molecular Targets

The pro-apoptotic and cell cycle inhibitory effects of 5-aminoisoxazole compounds are linked to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is crucial for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[14][15][16] These client proteins include kinases, transcription factors, and other signaling molecules.[5][17] By inhibiting the function of HSP90, 5-aminoisoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[18][19][20] Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of HSP90, preventing its chaperone activity.[14][15] A common consequence of HSP90 inhibition is the degradation of client proteins such as Akt, a key regulator of cell survival.[21]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[22] Several 5-aminoisoxazole derivatives have been identified as inhibitors of VEGFR-2.[23][24][25][26] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[27][28] Inhibition of VEGFR-2 signaling ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

Signaling Pathways

The interaction of 5-aminoisoxazole compounds with their molecular targets triggers a cascade of events within cellular signaling pathways, ultimately leading to the observed anticancer effects.

Apoptosis Signaling Pathway

dot graph TD; A[5-Aminoisoxazole Derivative] --> B{Bcl-2 Family}; B --> C[Bax/Bcl-2 Ratio ↑]; C --> D[Mitochondrial Outer Membrane Permeabilization]; D --> E[Cytochrome c Release]; E --> F[Apoptosome Formation]; F --> G[Caspase-9 Activation]; G --> H[Caspase-3/7 Activation]; H --> I[PARP Cleavage]; I --> J[Apoptosis]; K[p53 Activation] --> C; A --> K;

end

Caption: Intrinsic apoptosis pathway induced by 5-aminoisoxazole derivatives.

G2/M Cell Cycle Arrest Pathway

dot graph TD; A[5-Aminoisoxazole Derivative] --> B{Cyclin B1/CDK1 Complex}; B --> C[Inhibition of Cyclin B1/CDK1 Activity]; C --> D[G2/M Phase Arrest]; D --> E[Inhibition of Cell Proliferation];

end

Caption: G2/M cell cycle arrest mediated by 5-aminoisoxazole derivatives.

HSP90 Inhibition Pathway

dot graph TD; A[5-Aminoisoxazole Derivative] --> B{HSP90}; B --> C[Inhibition of HSP90 Chaperone Activity]; C --> D[Degradation of Client Proteins]; D --> E{Akt}; E --> F[Inhibition of Pro-Survival Signaling]; F --> G[Apoptosis];

end

Caption: HSP90 inhibition by 5-aminoisoxazole derivatives leading to apoptosis.

VEGFR-2 Inhibition Pathway

dot graph TD; A[VEGF] --> B{VEGFR-2}; C[5-Aminoisoxazole Derivative] --> B; B --> D[Inhibition of VEGFR-2 Autophosphorylation]; D --> E{PI3K/Akt Pathway}; D --> F{MEK/ERK Pathway}; E --> G[Inhibition of Endothelial Cell Proliferation and Survival]; F --> G; G --> H[Inhibition of Angiogenesis];

end

Caption: Inhibition of VEGFR-2 signaling by 5-aminoisoxazole derivatives.

Quantitative Data

The following tables summarize the reported in vitro efficacy of various 5-aminoisoxazole derivatives against different cancer cell lines.

Table 1: IC50 Values of 5-Aminoisoxazole Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 5 | MCF-7 | Breast Cancer | 14 | [19] |

| Compound 11 | HepG-2 | Liver Cancer | 11.52 | [29] |

| Compound 11 | MCF-7 | Breast Cancer | 10.61 | [29] |

| Compound 11 | HCT-116 | Colon Cancer | 9.52 | [29] |

| Compound 11 | Caco-2 | Colon Cancer | 12.45 | [29] |

| Compound 12c | MCF-7 | Breast Cancer | Not Specified | [22] |

| Compound 14c | MCF-7 | Breast Cancer | Not Specified | [22] |

| Compound 14f | MCF-7 | Breast Cancer | Not Specified | [22] |

| Compound 36a | MCF-7 | Breast Cancer | 1.963 | [22] |

| Compound 36a | MDA-MB-231 | Breast Cancer | 3.48 | [22] |

| Compound 38c | Not Specified | Not Specified | 0.664 (VEGFR-2) | [22] |

| Compound 42c | Not Specified | Not Specified | 0.14 (VEGFR-2) | [22] |

| Compound 46f | HepG2 | Liver Cancer | 7.10 | [22] |

| Compound 46f | HCT-116 | Colon Cancer | 11.19 | [22] |

| Compound 46f | MCF-7 | Breast Cancer | 8.35 | [22] |

| Compound 49a | HepG2 | Liver Cancer | 2 | [22] |

| Compound 49a | Caco-2 | Colon Cancer | 10 | [22] |

| Compound 83k | Not Specified | Not Specified | 0.067 (VEGFR-2) | [22] |

| Compound 84c | Not Specified | Not Specified | 0.085 (VEGFR-2) | [22] |

Table 2: Effects of 5-Aminoisoxazole Derivatives on Molecular Markers

| Compound ID | Cancer Cell Line | Assay | Target/Marker | Observed Effect | Reference |

| Compound 5 | MCF-7 | ELISA | HSP90 | Reduced expression from 5.54 ng/mL to 1.56 ng/mL | [14][19] |

| Compound 11 | HepG-2 | Western Blot | Bax/Bcl-2 ratio | 4-fold increase | [29] |

| Compound 11 | HepG-2 | Western Blot | Caspase-3 | 2.3-fold increase | [29] |

| Compound 11 | HepG-2 | Western Blot | p53 | 3-fold increase | [29] |

| Isoxazolequinones | T24 | Western Blot | Akt, PARP, Hsp90 | Decreased expression | [21] |

| Benzothiazole derivative A-07 | SiHa | RT-PCR, Western Blot | BAX/BCL-2 ratio, Caspase-3, Cleaved PARP-1 | Increased expression/cleavage | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for the MTT cell viability assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-aminoisoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis and Signaling Proteins

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for Western blot analysis.

-

Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with the desired concentrations of the 5-aminoisoxazole compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin B1, CDK1, HSP90, VEGFR-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

-

Cell Treatment: Seed cancer cells and treat with various concentrations of the 5-aminoisoxazole compound for a predetermined time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

RNase Treatment: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA. Incubate for 30 minutes at 37°C.

-

DNA Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS) to the cell suspension. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

5-Aminoisoxazole compounds represent a versatile and potent class of anticancer agents with a multi-pronged mechanism of action. Their ability to induce apoptosis and cause cell cycle arrest is underpinned by their interaction with key molecular targets such as HSP90 and VEGFR-2. The disruption of these critical cellular pathways highlights the therapeutic potential of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the anticancer properties of 5-aminoisoxazole derivatives, with the ultimate goal of developing novel and effective cancer therapies. Future work should focus on elucidating the precise structure-activity relationships, identifying additional molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential roles of cyclin–CDK1 complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

- 27. mdpi.com [mdpi.com]

- 28. ACAGT-007a, an ERK MAPK Signaling Modulator, in Combination with AKT Signaling Inhibition Induces Apoptosis in KRAS Mutant Pancreatic Cancer T3M4 and MIA-Pa-Ca-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vitro Evaluation of 5-Aminoisoxazole-4-carboxamide and its Derivatives

Disclaimer: Publicly available in vitro evaluation data for 5-Aminoisoxazole-4-carboxamide hydrogensulfate is limited. This guide provides a comprehensive overview based on the available information for the parent compound, 5-Aminoisoxazole-4-carboxamide, and its closely related derivatives. The experimental protocols and potential biological activities described herein are representative of the isoxazole-4-carboxamide chemical class and should be adapted and validated for the specific hydrogensulfate salt.

Introduction

5-Aminoisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent oxygen and nitrogen atoms, decorated with amino and carboxamide functional groups.[1] This structural motif is a privileged scaffold in medicinal chemistry, found in several approved drugs and associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] As a versatile building block, it allows for the synthesis of diverse chemical libraries to explore structure-activity relationships for various therapeutic targets.[1] This technical guide details the in vitro evaluation of 5-aminoisoxazole-4-carboxamide and its derivatives, focusing on data presentation, experimental protocols, and the visualization of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 5-aminoisoxazole-4-carboxamide derivatives. Direct quantitative data for the hydrogensulfate salt is not currently available in the public domain.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 | 9.179 | [2] |

| 2a | HepG2 | 7.55 | [2] |

| 2a | Hek293t (normal) | 2.54 | [2] |

| 2e | B16F1 | 0.079 | [2] |

Table 2: AMPA Receptor Modulation by Isoxazole-4-Carboxamide Derivatives

| Compound ID | Receptor Subtype | Inhibition | Concentration | Reference |

| CIC-1 | GluA2 & GluA2/3 | ~8-fold reduction in current | 16 µM | [3][4][5] |

| CIC-2 | GluA2 & GluA2/3 | ~7.8-fold reduction in current | 16 µM | [3][4][5] |

Table 3: Inhibition of 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase by various compounds (Note: AICAR is structurally different from 5-Aminoisoxazole-4-carboxamide)

| Inhibitor | Enzyme Source | Ki (µM) | Inhibition Type | Reference |

| Thioinosinic acid (tIMP) | Chicken Liver | 39 ± 4 | Competitive | [6] |

| Azathioprine | Chicken Liver | 120 ± 10 | Competitive | [6] |

| tIMP | MRL/lpr mouse PBMCs | 110 ± 20 | Competitive | [6] |

| Azathioprine | MRL/lpr mouse PBMCs | 90 ± 14 | Competitive | [6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of related isoxazole derivatives and should be optimized for this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Colo205, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

-

2. Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Modulation

-

Objective: To investigate the inhibitory effects of the test compound on AMPA receptor activity.[3][4][5]

-

Methodology:

-

Cell Culture: Use HEK293t cells transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3).[5][7]

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings from transfected cells.[7]

-

AMPA Application: Apply AMPA (e.g., 10 mM) to induce inward currents, establishing a baseline of receptor activity.[5]

-

Compound Co-application: Co-apply the test compound (e.g., 16 µM this compound) with AMPA to assess its modulatory effects on the AMPA-evoked currents.[5][7]

-

Data Acquisition and Analysis: Record and measure the peak current amplitudes. Compare the currents in the presence and absence of the test compound to determine the extent of inhibition.[7]

-

3. NF-κB Reporter Assay

-

Objective: To determine if the test compound inhibits the NF-κB signaling pathway, a key pathway in inflammation.

-

Methodology:

-

Cell Transfection: Stably transfect cells (e.g., HEK293 or HeLa cells) with a luciferase reporter construct containing NF-κB binding sites in its promoter.

-

Cell Treatment: Seed the transfected cells in 96-well plates and treat with the test compound for a predetermined time.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[8]

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[8]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Evaluation

Caption: A generalized workflow for the in vitro evaluation of a test compound.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

References

- 1. 5-Aminoisoxazole-4-carboxamide|Research Chemical [benchchem.com]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Isoxazole-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel isoxazole-derived therapeutics.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins and signaling pathways involved in tumor growth, proliferation, and survival.

Key Therapeutic Targets in Oncology

A primary target for isoxazole-based anticancer compounds is Heat Shock Protein 90 (HSP90) , a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell survival.

Another important area of investigation is the inhibition of Cyclooxygenase-2 (COX-2) , an enzyme often overexpressed in various cancers, contributing to inflammation and tumor progression. Furthermore, isoxazole-containing compounds have been shown to target other critical components of cancer cell signaling, including the GABA-A receptor , which has an emerging role in cancer proliferation.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative isoxazole-based compounds against various cancer cell lines.

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,5-Disubstituted isoxazoles | Antiproliferative | MCF-7 (Breast) | 53.96 ± 1.73 | [1][2] |

| PC-3 (Prostate) | 47.27 ± 1.68 | [1] | ||

| Isoxazole-Chalcone Hybrids | Antiproliferative | HeLa (Cervical) | 38.63 ± 1.59 | [1] |

| Isoxazole-Indole Hybrids | Antiproliferative | MDA-MB-231 (Breast) | 30.6 - 35.5 | [3] |

| Tyrosol-derived Isoxazoles | Apoptosis Induction | U87 (Glioblastoma) | 42.8 - 67.6 | [3] |

| Diosgenin-Isoxazole Hybrids | Antiproliferative | MCF-7 (Breast) | 9.15 ± 1.30 | [3] |

| A549 (Lung) | 14.92 ± 1.70 | [3] | ||

| Monoterpene-Isoxazoline Hybrids | Cytotoxic | HT1080 (Fibrosarcoma) | 9.02 - 16.1 | [3] |

| Harmine-derived Isoxazoles | Antiproliferative | OVCAR-3 (Ovarian) | 5.0 | [3] |

| HCT 116 (Colon) | 5.0 | [3] | ||

| Tetrazole-based Isoxazolines | Cytotoxic | A549 (Lung) | 1.22 - 3.62 | [4] |

| C6 (Glioma) | 2.83 | [4] |

Signaling Pathways

// Nodes Isoxazole_Inhibitor [label="Isoxazole-Based\nHSP90 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; HSP90 [label="HSP90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client_Proteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1, HER2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitin_Proteasome [label="Ubiquitin-Proteasome\nSystem", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isoxazole_Inhibitor -> HSP90 [label="Inhibits"]; HSP90 -> Client_Proteins [label="Stabilizes"]; Client_Proteins -> Ubiquitin_Proteasome [style=dashed, arrowhead=none]; Ubiquitin_Proteasome -> Degradation; Degradation -> Apoptosis; Degradation -> Cell_Cycle_Arrest; } dot Caption: HSP90 Inhibition Pathway by Isoxazole Compounds.

Anti-inflammatory Activity

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Therapeutic Targets in Inflammation

The principal targets for anti-inflammatory isoxazole compounds are COX-1 and COX-2 . COX-2 is an inducible enzyme that is upregulated during inflammation and plays a significant role in the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable attribute to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Another emerging target in this area is Toll-like receptor 8 (TLR8) , which is involved in the innate immune response and inflammation.

Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives

The following table presents the IC₅₀ values of various isoxazole derivatives against COX-1 and COX-2 enzymes.

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole-based Scaffold | COX-2 | 0.95 | - | [5][6][7][8] |

| Tetrazole-Isoxazole Hybrids | COX-2 | 0.039 - 0.065 | High | [9] |

| Mofezolac | COX-1 | 0.0079 | - | [7] |

| COX-2 | >50 | [7] | ||

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | 0.95 | - | [5][6][8] |

Signaling Pathways

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB_NFAT [label="NF-κB / NFAT\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"]; Prostaglandins [label="Prostaglandins (PGE₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Inhibitor [label="Isoxazole-Based\nCOX-2 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Inflammatory_Stimuli -> NF_kB_NFAT; NF_kB_NFAT -> COX2_Gene; COX2_Gene -> COX2_Enzyme [label="Translation"]; Arachidonic_Acid -> COX2_Enzyme [dir=back]; COX2_Enzyme -> Prostaglandins [label="Catalyzes"]; Prostaglandins -> Inflammation; Isoxazole_Inhibitor -> COX2_Enzyme [label="Inhibits"]; } dot Caption: COX-2 Signaling Cascade and Inhibition by Isoxazoles.

Antimicrobial Activity

Isoxazole-containing compounds have long been a cornerstone of antimicrobial therapy, with a number of derivatives demonstrating potent activity against a range of bacterial and viral pathogens.

Key Therapeutic Targets in Infectious Diseases

In the realm of antibacterial agents, isoxazoles are known to target essential bacterial processes. For antiviral applications, isoxazole derivatives have been explored for their ability to inhibit viral replication and entry.

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) for antibacterial isoxazoles and the half-maximal effective concentrations (EC₅₀) for antiviral candidates.

Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N³, N⁵-di(substituted)isoxazole-3,5-diamines | E. coli | 95 - 117 | [10] |

| S. aureus | 95 - 100 | [10] | |

| Isoxazole-linked 1,3,4-Oxadiazole | S. aureus | 125 | [11] |

| E. coli | 500 | [11] | |

| Imidazole-bearing Isoxazoles | E. coli | Comparable to Ampicillin | [12] |

| S. aureus | Comparable to Ampicillin | [12] | |

| Isoxazole-containing Sulfanilamides | Multidrug-resistant E. coli | - | [13] |

| Multidrug-resistant S. aureus | - | [13] |

Antiviral Activity

Quantitative data for antiviral isoxazole compounds is an active area of research, and specific EC₅₀ values are reported in specialized literature.

Neuroprotective and CNS Activity

Isoxazole derivatives have shown promise in the treatment of neurological disorders by modulating the activity of key receptors in the central nervous system (CNS).

Key Therapeutic Targets in Neurology

Important targets for isoxazole-based compounds in the CNS include the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain, and nicotinic acetylcholine receptors (nAChRs) , which are involved in cognitive function and neuroprotection. Modulation of these receptors can have therapeutic effects in conditions such as epilepsy, anxiety, and neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity of Isoxazole Derivatives

The following table presents the half-maximal effective concentrations (EC₅₀) for neuroprotective isoxazole compounds.

| Compound Class | Assay | EC₅₀ (µM) | Reference |

| Isoxazole substituted chromans | Oxidative stress-induced neuronal death | < 1.0 | [14] |

| 3-aryl-5-(chroman-5-yl)-isoxazoles | Oxidative stress-induced neuronal death | ~ 0.3 | [14] |

| Benzo[d]isoxazole derivatives | MES-induced seizures (ED₅₀, mg/kg) | 20.5 | [15] |

Signaling Pathways

// Nodes GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Influx [label="Cl⁻ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Membrane\nHyperpolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Inhibition [label="Neuronal Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Modulator [label="Isoxazole-Based\nModulator", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GABA -> GABA_A_Receptor [label="Binds to"]; GABA_A_Receptor -> Chloride_Influx [label="Opens Channel"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Neuronal_Inhibition; Isoxazole_Modulator -> GABA_A_Receptor [label="Modulates"]; } dot Caption: GABA-A Receptor Signaling and Modulation by Isoxazoles.

// Nodes Acetylcholine [label="Acetylcholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; nAChR [label="nAChR (α7, α4β2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuronal Survival &\nNeuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Modulator [label="Isoxazole-Based\nModulator", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Acetylcholine -> nAChR [label="Binds to"]; nAChR -> Ca_Influx [label="Opens Channel"]; Ca_Influx -> PI3K_Akt [label="Activates"]; PI3K_Akt -> Neuroprotection; Isoxazole_Modulator -> nAChR [label="Modulates"]; } dot Caption: nAChR Signaling Pathway in Neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of isoxazole-based compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Compound Incubation: Add the reaction buffer, heme, and the isoxazole compound at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: Add the detection reagent and measure the fluorescence signal at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

GABA-A Receptor Binding Assay

This assay determines the ability of a compound to bind to the GABA-A receptor, typically by competing with a radiolabeled ligand.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

Radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat brains.

-

Assay Setup: In test tubes, combine the brain membranes, the radiolabeled ligand at a fixed concentration, and the isoxazole compound at various concentrations in the binding buffer. For non-specific binding, use a high concentration of unlabeled GABA.

-

Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each compound concentration and determine the Ki or IC₅₀ value.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the screening and evaluation of isoxazole-based compounds.

General Drug Discovery Workflow

// Nodes Library [label="Isoxazole\nCompound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro & In Vivo\nTesting", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> HTS; HTS -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> In_Vitro; In_Vitro -> Preclinical; } dot Caption: General Drug Discovery Workflow for Isoxazole Compounds.

Workflow for Antibacterial Drug Discovery

// Nodes Synthesis [label="Synthesis of Isoxazole\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary Screening\n(e.g., Broth Microdilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; MIC_Determination [label="MIC Determination", fillcolor="#FBBC05", fontcolor="#202124"]; Spectrum [label="Spectrum of Activity\n(Gram+/Gram-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Primary_Screening; Primary_Screening -> MIC_Determination; MIC_Determination -> Spectrum; Spectrum -> Mechanism; Mechanism -> In_Vivo; } dot Caption: Workflow for the Discovery of Antibacterial Isoxazoles.

This guide provides a foundational understanding of the therapeutic potential of isoxazole-based compounds. The versatility of the isoxazole scaffold continues to make it a valuable starting point for the design of new and effective therapeutic agents across a wide range of diseases. Further research into the specific mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.aalto.fi [research.aalto.fi]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening procedure for detection of non-steroidal anti-inflammatory drugs and their metabolites in urine as part of a systematic toxicological analysis procedure for acidic drugs and poisons by gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Aminoisoxazole Analogs as Potent Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-aminoisoxazole analogs, with a specific focus on their activity as inhibitors of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). This document details quantitative inhibitory data, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of JNK and p38 Kinase Inhibition

The JNK and p38 MAPK signaling pathways are critical regulators of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and UV radiation.[1] Dysregulation of these pathways is implicated in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3] Consequently, the development of small molecule inhibitors targeting JNK and p38 kinases is an area of intense research.

The 5-aminoisoxazole core has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. This guide will explore the key structural modifications that influence the inhibitory activity and selectivity of these analogs against JNK and p38 kinases.

Structure-Activity Relationship (SAR) of 5-Aminoisoxazole Analogs

The core of this investigation centers around a series of 4-(isoxazol-3-yl)pyridin-2-amine derivatives. The initial lead compound, a pyrazole-based analog, demonstrated potent dual inhibition of JNK3 and p38.[2] The subsequent SAR studies focused on modifying the heterocyclic core and its substituents to enhance selectivity for JNK over p38, a desirable trait to mitigate potential off-target effects.[2]

Modification of the Isoxazole Core and 5-Position Substituents

Replacing the pyrazole core of the lead compound with an isoxazole moiety (Compound 3 ) led to a significant reduction in p38 inhibitory activity, albeit with a moderate decrease in JNK3 potency.[2] This initial finding highlighted the importance of the heteroatom arrangement in the five-membered ring for achieving selectivity. Further exploration of substitutions at the 5-position of the isoxazole ring was conducted to optimize this selectivity profile.

| Compound | R | JNK1 IC50 (μM) | JNK3 IC50 (μM) | p38 IC50 (μM) | Selectivity (p38/JNK3) |

| 3 | H | - | 0.21 | >10 | >48 |

| 4 | F | - | 0.25 | >10 | >40 |

| 5 | Cyclopropyl | - | 0.18 | >10 | >56 |

| 6 | CH3 | - | 0.09 | >10 | >111 |

| 10 | NHCH3 | - | 0.15 | >10 | >67 |

| 13 | OH | 1.2 | 0.04 | >10 | >250 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors".[2]

Key SAR Observations:

-

Substitution at the 5-position: Introducing small alkyl groups like methyl (Compound 6 ) and cyclopropyl (Compound 5 ) at the 5-position of the isoxazole ring generally maintained or slightly improved JNK3 potency while preserving excellent selectivity over p38.[2]

-

Polar Substituents: The introduction of a hydroxyl group (Compound 13 ) resulted in a significant increase in JNK3 potency and a remarkable selectivity of over 250-fold against p38.[2] However, this compound suffered from poor metabolic stability.[2]

-

Amino Substituents: A mono-methyl amine (Compound 10 ) at the 5-position was well-tolerated, maintaining good JNK3 inhibition and selectivity.[2]

Exploration of the 4-Position of the Isoxazole Ring

Further modifications involved introducing various substituents at the 4-position of the isoxazole ring, which led to the discovery of highly potent and selective JNK inhibitors.

| Compound | R' | JNK1 IC50 (μM) | JNK3 IC50 (μM) | p38 IC50 (μM) | Selectivity (p38/JNK3) |

| 27 | 4-(N-methyl-pyrazolyl) | 0.08 | 0.03 | >10 | >333 |

| 28 | 4-pyrazolyl | 0.11 | 0.042 | >10 | >238 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors".[2]

Key SAR Observations:

-

Pyrazole Substituents: The introduction of a pyrazole ring at the 4-position of the isoxazole (Compound 28 ) yielded a highly potent JNK3 inhibitor with excellent selectivity over p38.[2]

-

N-Alkylation of Pyrazole: N-methylation of the appended pyrazole (Compound 27 ) further enhanced JNK3 potency and maintained outstanding selectivity.[2]

Experimental Protocols

General Synthetic Route for 4-(5-Substituted-isoxazol-3-yl)pyridin-2-amine Analogs

The synthesis of the core scaffold involves a multi-step process, which can be adapted to introduce various substituents at the 4- and 5-positions of the isoxazole ring.

Caption: General synthetic workflow for 4-(isoxazol-3-yl)pyridin-2-amine analogs.

Detailed Protocol (Illustrative Example):

-

Oxime Formation: A substituted aldehyde or ketone is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, to form the corresponding oxime.

-

Chlorooxime Synthesis: The oxime is then treated with a chlorinating agent, for example, N-chlorosuccinimide (NCS), in a solvent like DMF to yield the chlorooxime intermediate.

-

Cyclization: The chlorooxime is reacted with a substituted 2-amino-4-acetylpyridine in the presence of a base (e.g., triethylamine) in a suitable solvent to facilitate the [3+2] cycloaddition, forming the 4-(isoxazol-3-yl)pyridin-2-amine core structure.

-